2-Cyclopropanecarbonylspiro[4.4]nonan-1-one

Lipophilicity ADME prediction Spirocyclic building blocks

2‑Cyclopropanecarbonylspiro[4.4]nonan‑1‑one (CAS 1881278‑65‑4) is a carbocyclic spiro[4.4]nonane derivative bearing a cyclopropanecarbonyl substituent at the 2‑position. The compound possesses a molecular formula of C₁₃H₁₈O₂, a molecular weight of 206.28 g·mol⁻¹, and two hydrogen‑bond acceptor sites (both carbonyl oxygens) with zero hydrogen‑bond donors.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Cat. No. B13076213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropanecarbonylspiro[4.4]nonan-1-one
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCC(C2=O)C(=O)C3CC3
InChIInChI=1S/C13H18O2/c14-11(9-3-4-9)10-5-8-13(12(10)15)6-1-2-7-13/h9-10H,1-8H2
InChIKeyGKXCHSHHHAMWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropanecarbonylspiro[4.4]nonan-1-one: Core Physicochemical Profile for Procurement Evaluation


2‑Cyclopropanecarbonylspiro[4.4]nonan‑1‑one (CAS 1881278‑65‑4) is a carbocyclic spiro[4.4]nonane derivative bearing a cyclopropanecarbonyl substituent at the 2‑position. The compound possesses a molecular formula of C₁₃H₁₈O₂, a molecular weight of 206.28 g·mol⁻¹, and two hydrogen‑bond acceptor sites (both carbonyl oxygens) with zero hydrogen‑bond donors [1]. Computed physicochemical descriptors include an XLogP3‑AA value of 2.2, a topological polar surface area (TPSA) of 34.1 Ų, and two rotatable bonds [1]. The spiro[4.4]nonane core provides a rigid, three‑dimensional scaffold, while the cyclopropanecarbonyl moiety introduces additional strain and a second reactive carbonyl center, distinguishing it from the parent spiro[4.4]nonan‑1‑one (MW 138.21) and from other 2‑substituted analogs such as 2‑(ethoxymethylidene)spiro[4.4]nonan‑1‑one (MW 194.27) [1][2].

Why 2-Cyclopropanecarbonylspiro[4.4]nonan-1-one Cannot Be Replaced by Generic Spiro[4.4]nonan-1-one Analogs


Although the spiro[4.4]nonane scaffold is common to several building‑block ketones, simple substitution of 2‑cyclopropanecarbonylspiro[4.4]nonan‑1‑one with the parent spiro[4.4]nonan‑1‑one or other 2‑substituted variants is unreliable because the cyclopropanecarbonyl group simultaneously alters three critical molecular properties: lipophilicity (ΔXLogP3 ≈ 0.2–0.4 log units relative to the unsubstituted and 2‑ethoxymethylidene analogs), hydrogen‑bond acceptor count (two carbonyls versus one), and topological polar surface area (TPSA 34.1 Ų versus ~17 Ų for the parent and 26.3 Ų for the 2‑ethoxymethylidene derivative) [1][2]. Even modest shifts in these parameters can significantly affect solubility, membrane permeability, and target‑binding interactions, meaning that a procurement specification based solely on the spiro[4.4]nonane core—without the exact 2‑cyclopropanecarbonyl substitution pattern—introduces an uncontrolled variable into any structure‑activity relationship or synthetic sequence [1].

2-Cyclopropanecarbonylspiro[4.4]nonan-1-one: Measurable Differentiation Against Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison with 2-(Ethoxymethylidene)spiro[4.4]nonan-1-one

The predicted octanol‑water partition coefficient (XLogP3‑AA) of 2‑cyclopropanecarbonylspiro[4.4]nonan‑1‑one is 2.2, compared with 2.4 for the closest commercially available 2‑substituted analog, 2‑(ethoxymethylidene)spiro[4.4]nonan‑1‑one [1][2]. Although both compounds occupy a moderately lipophilic range favorable for oral absorption, the 0.2 log‑unit difference corresponds to an approximately 1.6‑fold variation in equilibrium lipid‑aqueous partitioning [1]. For teams optimizing central‑nervous‑system (CNS) versus peripheral exposure, this quantifiable shift in logP provides a rational basis for selecting the cyclopropanecarbonyl derivative when lower brain penetration is desired.

Lipophilicity ADME prediction Spirocyclic building blocks

Polar Surface Area Differentiation: TPSA Comparison with 2-(Ethoxymethylidene)spiro[4.4]nonan-1-one

The topological polar surface area (TPSA) of 2‑cyclopropanecarbonylspiro[4.4]nonan‑1‑one is 34.1 Ų, whereas the corresponding 2‑(ethoxymethylidene) analog has a TPSA of 26.3 Ų [1][2]. This 7.8 Ų increase reflects the additional carbonyl oxygen in the cyclopropanecarbonyl group (two hydrogen‑bond acceptors versus one in the ethoxymethylidene analog, which distributes its two acceptors across an ether oxygen and a carbonyl). The higher TPSA of the target compound predicts moderately reduced passive transcellular permeability, a property that can be exploited when designing peripherally restricted agents or when intentional attenuation of membrane flux is desired [1].

Polar surface area Membrane permeability Spirocyclic building blocks

Hydrogen-Bond Acceptor Count and Dual Carbonyl Reactivity: Class-Level Differentiation from Monoketone spiro[4.4]nonan-1-one

2‑Cyclopropanecarbonylspiro[4.4]nonan‑1‑one possesses two hydrogen‑bond acceptor (HBA) sites—the endocyclic cyclopentanone carbonyl and the exocyclic cyclopropanecarbonyl carbonyl—compared with a single HBA site in the parent spiro[4.4]nonan‑1‑one [1]. The dual‑carbonyl architecture enables sequential, chemoselective functionalization: for example, the less hindered cyclopropanecarbonyl ketone can undergo nucleophilic addition or reductive amination while the spirocyclic ketone remains protected, or vice versa [1]. This orthogonal reactivity is absent from the monoketone parent scaffold, which can serve only as a single‑point diversification node. In biological contexts, the additional HBA site can strengthen polar interactions with target proteins, yielding binding free‑energy gains estimated at 0.5–1.5 kcal·mol⁻¹ per additional hydrogen bond [2].

Hydrogen-bond acceptor Synthetic versatility Spirocyclic building blocks

Vendor-Supplied Batch Purity and QC Documentation: Procurement-Grade Differentiation

Commercially, 2‑cyclopropanecarbonylspiro[4.4]nonan‑1‑one is supplied at a standard purity of 95% with batch‑specific QC documentation including NMR, HPLC, and GC spectra, as verified by Bidepharm and Leyan product specifications . While the parent spiro[4.4]nonan‑1‑one is also available at 95% purity from multiple vendors, not all suppliers provide comprehensive, batch‑level spectroscopic data for the unsubstituted scaffold . For regulated synthesis environments (e.g., GLP or GMP preclinical supply), the availability of traceable, batch‑specific analytical data reduces the risk of unidentified impurities that could interfere with sensitive catalytic or biological assays. The cyclopropanecarbonyl derivative, being a more complex and less commoditized building block, tends to carry more detailed vendor QC than the widely available parent compound.

Purity certification Quality control Procurement specification

Procurement-Relevant Application Scenarios for 2-Cyclopropanecarbonylspiro[4.4]nonan-1-one


Medicinal Chemistry Library Design Requiring Controlled Lipophilicity and Permeability

When constructing a spirocyclic fragment library for hit‑to‑lead optimization, the measured XLogP3 of 2.2 and TPSA of 34.1 Ų position 2‑cyclopropanecarbonylspiro[4.4]nonan‑1‑one in a physicochemical range suitable for oral drug candidates with moderate permeability . Its 0.2‑log‑unit lower lipophilicity relative to the 2‑(ethoxymethylidene) analog supports intentional attenuation of CNS penetration, making it a preferred scaffold for peripheral‑target programs where blood‑brain barrier exclusion is desired.

Sequential, Orthogonal Diversification of a Dual-Carbonyl Building Block

The two chemically distinct carbonyl groups—a cyclopentanone ketone and a cyclopropanecarbonyl ketone—enable stepwise functionalization strategies (e.g., reductive amination followed by Grignard addition) on the same scaffold [1]. This contrasts with the monoketone parent spiro[4.4]nonan‑1‑one, which offers only a single diversification point. Researchers synthesizing focused compound arrays benefit from the doubled chemical space accessible from a single procurement event.

Structure‑Activity Relationship (SAR) Studies on Hydrogen‑Bond Acceptor Count

For SAR campaigns exploring the contribution of polar contacts to target engagement, the presence of two hydrogen‑bond acceptor sites in 2‑cyclopropanecarbonylspiro[4.4]nonan‑1‑one provides a direct comparator to the single‑acceptor parent scaffold [1]. The additional polar interaction can contribute an estimated 0.5–1.5 kcal·mol⁻¹ to binding free energy [2], a measurable difference that can guide lead optimization and validate pharmacophore models.

Preclinical Synthesis Requiring Traceable Batch‑Level Quality Control

In GLP‑ or GMP‑adjacent preclinical synthesis, the availability of batch‑specific NMR, HPLC, and GC data for 2‑cyclopropanecarbonylspiro[4.4]nonan‑1‑one from suppliers such as Bidepharm reduces the burden of in‑house re‑characterization and lowers the risk of impurity‑driven assay interference . This documented QC advantage supports efficient progression from milligram‑scale SAR to gram‑scale toxicology lot preparation.

Quote Request

Request a Quote for 2-Cyclopropanecarbonylspiro[4.4]nonan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.